molecular formula C13H12OS B2479399 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol CAS No. 2006277-69-4

2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol

Cat. No. B2479399
M. Wt: 216.3
InChI Key: MZUKZVGCSFZCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the related compound Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, the InChI code is 1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol” are not well-documented in the sources I found. For the related compound Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, it is described as a colorless to tan liquid or solid .

Scientific Research Applications

Application in Biochemical Research

  • Scientific Field : Biochemistry and Virology
  • Summary of Application : A series of 8H-indeno[1,2-d]thiazole derivatives, which are structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL protease .
  • Methods of Application : The compounds were synthesized and their biochemical activities were evaluated against SARS-CoV-2 3CL protease .
  • Results or Outcomes : Among the synthesized compounds, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease .

Application in Organic Chemistry

  • Scientific Field : Organic Chemistry
  • Summary of Application : 8H-Indeno[1,2-c]thiophen-8-ols, which are structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, were used in an atroposelective kinetic resolution via a Pd-Catalyzed C–C Bond Cleavage Reaction .
  • Methods of Application : The reaction proceeds in a highly regioselective manner, and both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols were obtained with high enantiomeric excesses .
  • Results or Outcomes : The synthetic applications of the obtained thiophenyl atropisomers were briefly investigated .

Application in Chemical Synthesis

  • Scientific Field : Chemical Synthesis
  • Summary of Application : Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, a compound structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, is used in chemical synthesis .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Application in Chemical Synthesis

  • Scientific Field : Chemical Synthesis
  • Summary of Application : Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, a compound structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, is used in chemical synthesis .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

properties

IUPAC Name

2-(4H-indeno[2,3-c]thiophen-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c14-6-5-11-9-3-1-2-4-10(9)12-7-15-8-13(11)12/h1-4,7-8,11,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKZVGCSFZCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CSC=C23)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol

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